1-[4-(1H-imidazol-1-yl)phenyl]ethanamine
Overview
Description
“1-[4-(1H-imidazol-1-yl)phenyl]ethanamine” is an organic compound that belongs to the class of phenethylamines . It is also known as 4-(1H-Imidazol-1-yl)benzylamine . This compound is a solid form .
Molecular Structure Analysis
The molecular formula of “1-[4-(1H-imidazol-1-yl)phenyl]ethanamine” is C10H11N3 . It has a molecular weight of 173.21 . The structure includes a phenyl ring linked to an imidazole ring .Physical And Chemical Properties Analysis
“1-[4-(1H-imidazol-1-yl)phenyl]ethanamine” is a solid form . It has a molecular weight of 173.21 . The density is predicted to be 1.16±0.1 g/cm3 . The boiling point is predicted to be 345.0±25.0 °C .Scientific Research Applications
Application in Organic Synthesis
Imidazole-containing compounds have been used in the synthesis of novel compounds. For instance, the Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol yielded a novel compound in good yield and purity . This method involves the reaction of two different carbonyl compounds to form a new carbon-carbon bond, resulting in a compound with a conjugated system .
Application in Antifungal Research
Imidazole derivatives have been synthesized to evaluate their antifungal activity . For instance, 15 new 1-(4-(1H-imidazol-1-yl)phenyl)-3-(4-substituedphenyl)prop-2-en-1-one derivatives were synthesized and their anticandidal activity was evaluated . The most potent derivatives were found to inhibit ergosterol biosynthesis in Candida krusei . Ergosterol is an essential component of the fungal cell membrane, and its inhibition can lead to the death of the fungus .
Application in Medicinal Chemistry
Imidazole derivatives have a variety of applications in medicinal chemistry . They are used in anticancer and anti-inflammatory medications and as antiviral agents . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety And Hazards
properties
IUPAC Name |
1-(4-imidazol-1-ylphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9(12)10-2-4-11(5-3-10)14-7-6-13-8-14/h2-9H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVAMJZOLMOBIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=CN=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395898 | |
Record name | 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1H-imidazol-1-yl)phenyl]ethanamine | |
CAS RN |
704877-65-6 | |
Record name | 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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